L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-alanyl-L-valine
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Overview
Description
L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-alanyl-L-valine is a complex peptide compound It is composed of several amino acids, including serine, ornithine, lysine, alanine, and valine, linked together in a specific sequence
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-alanyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, usually protected by a temporary protecting group, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next amino acid, also protected, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis, depending on the required quantity and purity. The choice of method depends on factors such as cost, efficiency, and scalability.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-alanyl-L-valine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides, under various conditions depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, reduction may yield reduced peptides, and substitution may yield modified peptides with new functional groups.
Scientific Research Applications
L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-alanyl-L-valine has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis, structure, and reactivity.
Biology: It is used in studies of protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine: It has potential therapeutic applications, such as in the development of peptide-based drugs and vaccines.
Industry: It is used in the production of peptide-based materials, such as hydrogels and nanomaterials, for various applications.
Mechanism of Action
The mechanism of action of L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-alanyl-L-valine involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. These interactions can modulate various cellular pathways and processes, leading to specific biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-isoleucylglycine
- L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-seryl-L-valyl-L-seryl-L-leucine
- L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
Uniqueness
L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-alanyl-L-valine is unique due to its specific amino acid sequence and the presence of the diaminomethylidene group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. For example, the presence of the diaminomethylidene group may enhance its stability, reactivity, or binding affinity to specific molecular targets.
Properties
CAS No. |
828932-63-4 |
---|---|
Molecular Formula |
C23H45N9O7 |
Molecular Weight |
559.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C23H45N9O7/c1-12(2)17(22(38)39)32-18(34)13(3)29-20(36)15(7-4-5-9-24)31-21(37)16(8-6-10-28-23(26)27)30-19(35)14(25)11-33/h12-17,33H,4-11,24-25H2,1-3H3,(H,29,36)(H,30,35)(H,31,37)(H,32,34)(H,38,39)(H4,26,27,28)/t13-,14-,15-,16-,17-/m0/s1 |
InChI Key |
IFQUNJAIBYXJBS-WOYTXXSLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)N |
Origin of Product |
United States |
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